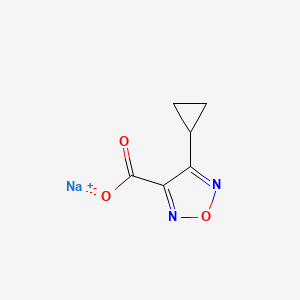
sodium;4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate is a chemical compound with significant applications in pharmaceutical chemistry. It is known for its role as a bioelectronic row of amide bonds, making it valuable in the synthesis of various pharmaceutical agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate typically involves the use of 3-cyclopropyl-3-oxopropanoate as a starting material. This compound undergoes a series of reactions, including cyclization and oxidation, to form the desired product. The reaction conditions often involve the use of oxidants such as potassium permanganate or sodium nitrate, which can pose explosion risks and are difficult to control .
Industrial Production Methods: In industrial settings, continuous flow chemistry techniques are employed to enhance the safety and efficiency of the synthesis process. This method uses microreactors, which offer excellent heat and mass transfer efficiency, allowing for precise control of reaction conditions. The optimal conditions include a residence time of 30 minutes, a sodium hydroxide solution flow rate of 48 μL/min, and a reaction temperature of 50°C, resulting in a yield of 45% .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties for specific applications.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or sodium nitrate are commonly used oxidants.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenation reactions using reagents like chlorine or bromine are typical.
Major Products: The major products formed from these reactions include various substituted oxadiazoles, which have applications in medicinal chemistry as potential therapeutic agents .
Applications De Recherche Scientifique
Sodium 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential as an anti-inflammatory and anti-cancer agent.
Industry: The compound is utilized in the development of new materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of sodium 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
1,2,4-Oxadiazole: Known for its anti-infective properties.
1,3,4-Oxadiazole: Used in the synthesis of various pharmaceuticals.
1,2,3-Oxadiazole: Investigated for its potential as an anti-cancer agent.
Uniqueness: Sodium 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate stands out due to its unique cyclopropyl group, which imparts distinct electronic properties and enhances its stability. This makes it particularly valuable in the development of new therapeutic agents and materials .
Propriétés
Formule moléculaire |
C6H5N2NaO3 |
|---|---|
Poids moléculaire |
176.11 g/mol |
Nom IUPAC |
sodium;4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C6H6N2O3.Na/c9-6(10)5-4(3-1-2-3)7-11-8-5;/h3H,1-2H2,(H,9,10);/q;+1/p-1 |
Clé InChI |
JYQGCFSDJWIFJV-UHFFFAOYSA-M |
SMILES canonique |
C1CC1C2=NON=C2C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O2-tert-butyl O4-methyl (1S,4R,5S)-2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate](/img/structure/B14024493.png)
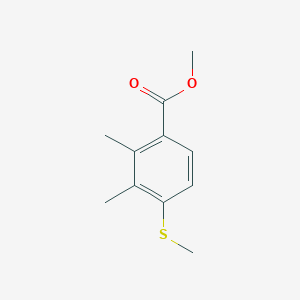
![2-(4-Acetylphenoxy)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one](/img/structure/B14024502.png)

![(2R)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B14024510.png)
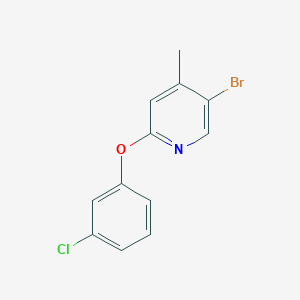
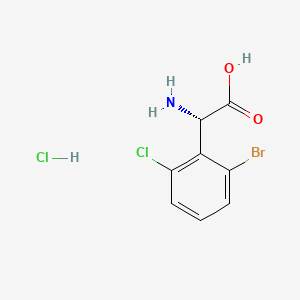
![2-(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14024525.png)
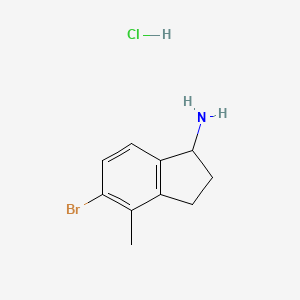

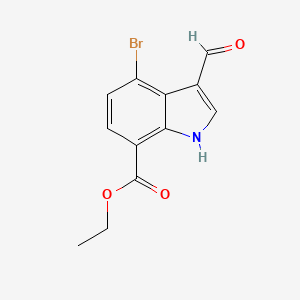
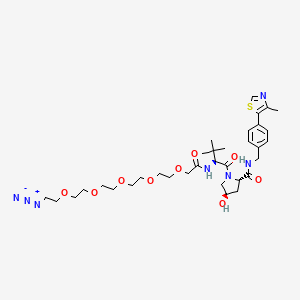
![(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one](/img/structure/B14024544.png)

